molecular formula C11H10Cl2N4O2 B3012340 N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide CAS No. 338395-56-5

N'-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide

Cat. No.: B3012340
CAS No.: 338395-56-5
M. Wt: 301.13
InChI Key: ZYSDGANSVGSXOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanoacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-amino-2-(2,4-dichlorophenoxy)ethylidene]-2-cyanoacetohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups, including the cyano and hydrazide moieties, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c12-7-1-2-9(8(13)5-7)19-6-10(15)16-17-11(18)3-4-14/h1-2,5H,3,6H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSDGANSVGSXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N\NC(=O)CC#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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